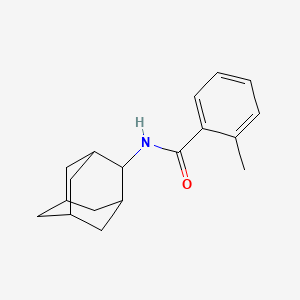
3-allyl-2-methyl-4-quinolinol
Descripción general
Descripción
Synthesis Analysis
The synthesis of allylated quinolines, including compounds like 3-allyl-2-methyl-4-quinolinol, involves various strategies, one of which includes the palladium-catalyzed cyclization-allylation of azides and allyl methyl carbonate. This method has been shown to effectively produce allyl- and diallyl-substituted quinolines/isoquinolines, depending on different substituent groups at specific positions on the ring (Luo et al., 2015). Additionally, the Claisen rearrangement of allyl ethers of 2-methyl-4-quinolinol has been explored, yielding ortho-Claisen rearrangement products and highlighting the thermal rearrangement capabilities of such ethers (Makisumi, 1964).
Molecular Structure Analysis
The structural analysis of 3-allyl-2-methyl-4-quinolinol and related compounds has been facilitated by spectroscopic and computational studies. Investigations into the molecular geometry and vibrational wavenumbers using density functional theory (DFT) have provided insights into the stability of monomeric and dimeric conformations, highlighting the significance of hydrogen bonding and the electronic properties of the molecule (Pourmousavi et al., 2016).
Chemical Reactions and Properties
3-Allyl-2-methyl-4-quinolinol undergoes various chemical reactions, demonstrating a rich chemistry that includes allylation, Claisen rearrangement, and cyclization processes. For instance, the allylation of quinoline with allyl carbonate and allyl alcohol catalyzed by Cp*Co(III) has been shown to proceed via β-oxygen and β-hydroxy elimination, indicating the versatility of this compound in undergoing selective chemical transformations (Kalsi et al., 2016).
Physical Properties Analysis
The physical properties of 3-allyl-2-methyl-4-quinolinol derivatives, such as photoluminescence, electroluminescence, and thermal properties, have been correlated with their chemical structure. Specifically, methylation of the quinolinol ligand affects its photoluminescence quantum efficiency and thermal properties, suggesting potential applications in electroluminescent devices (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties of 3-allyl-2-methyl-4-quinolinol are influenced by its ability to participate in various reactions, including ring-closure reactions leading to diverse and unexpected products. These reactions highlight the compound's reactivity and potential for generating novel structures with interesting chemical properties (Luque et al., 2016).
Aplicaciones Científicas De Investigación
Chemical Reactions and Structural Studies
Thermal Rearrangement and Cyclization : A study by Makisumi (1964) explored the thermal rearrangement of allyl ethers of 2-methyl-4-quinolinol, resulting in ortho-Claisen rearrangement products and their intramolecular cyclization into quinoline derivatives. This research contributes to the understanding of the behavior of quinolinol derivatives under thermal conditions (Makisumi, 1964).
Synthesis and Characterization : A study by Pourmousavi et al. (2016) focused on synthesizing 2-methyl-4-quinolinol and investigating its structures through spectroscopic and computational studies. The study provides insights into the stability and molecular interactions of 2-methyl-4-quinolinol (Pourmousavi et al., 2016).
Material Science and Photoluminescence
- Photoluminescence in Electroluminescence Devices : Research by Sapochak et al. (2001) investigated methyl substituted metal tris(8-quinolinolato) chelates, exploring their photoluminescence and thermal properties. This study is relevant to the development of electroluminescent devices, highlighting the importance of quinolinol derivatives in this field (Sapochak et al., 2001).
Medical and Biological Applications
- Inhibitor of MDM2-p53 Interaction : A study by Lu et al. (2006) discovered a quinolinol derivative as an inhibitor of the murine double minute 2 (MDM2)-p53 interaction, a significant finding in cancer research. This compound, related to 3-allyl-2-methyl-4-quinolinol, shows potential as a non-peptide inhibitor for targeting MDM2-p53 interaction in cancer cells (Lu et al., 2006).
Environmental Science
- Synthesis of Weedicide Derivatives : A study by Zhou De-rui (2004) involved the synthesis of quinclorac derivatives using 3,7-dichloro-8-quinolinoxylic acid and allyl as materials. This research contributes to environmental science by exploring the synthesis of weedicides with reduced environmental impact (Zhou De-rui, 2004).
Propiedades
IUPAC Name |
2-methyl-3-prop-2-enyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-3-6-10-9(2)14-12-8-5-4-7-11(12)13(10)15/h3-5,7-8H,1,6H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPJMRVOZFONNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354746 | |
| Record name | GNF-Pf-3982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-2-methylquinolin-4(1H)-one | |
CAS RN |
1207-74-5 | |
| Record name | GNF-Pf-3982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)

![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
![2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5696693.png)
![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)

![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)